Amphidinin B

Description

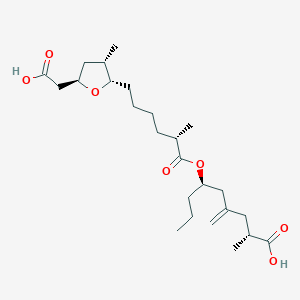

Structure

2D Structure

Properties

Molecular Formula |

C25H42O7 |

|---|---|

Molecular Weight |

454.6 g/mol |

IUPAC Name |

(2R,6R)-6-[(2S)-6-[(2S,3S,5R)-5-(carboxymethyl)-3-methyloxolan-2-yl]-2-methylhexanoyl]oxy-2-methyl-4-methylidenenonanoic acid |

InChI |

InChI=1S/C25H42O7/c1-6-9-20(13-16(2)12-19(5)24(28)29)32-25(30)17(3)10-7-8-11-22-18(4)14-21(31-22)15-23(26)27/h17-22H,2,6-15H2,1,3-5H3,(H,26,27)(H,28,29)/t17-,18-,19+,20+,21+,22-/m0/s1 |

InChI Key |

OPSUKKQQNCLWJF-IBJQYKMBSA-N |

Isomeric SMILES |

CCC[C@H](CC(=C)C[C@@H](C)C(=O)O)OC(=O)[C@@H](C)CCCC[C@H]1[C@H](C[C@@H](O1)CC(=O)O)C |

Canonical SMILES |

CCCC(CC(=C)CC(C)C(=O)O)OC(=O)C(C)CCCCC1C(CC(O1)CC(=O)O)C |

Synonyms |

amphidinin B |

Origin of Product |

United States |

Discovery and Structural Elucidation of Amphidinin B

Historical Account of Isolation from Amphidinium sp.

Amphidinin B was first isolated from the marine dinoflagellate Amphidinium sp. nih.govgrafiati.com. Dinoflagellates of the genus Amphidinium are known producers of a diverse array of bioactive secondary metabolites, including linear polyketides and complex macrolides. mdpi.comclockss.org The specific strain of Amphidinium that produces this compound was collected and cultured in the laboratory to provide sufficient material for chemical analysis. The discovery of this compound was part of broader research efforts to identify novel cytotoxic compounds from marine microorganisms. clockss.org It was identified as a new polyketide metabolite, distinct from other compounds previously isolated from this genus. nih.gov

Methodologies for Initial Isolation

The initial isolation of this compound from the cultured cells of Amphidinium sp. involved a multi-step extraction and chromatographic process. The general procedure is as follows:

Extraction: The cultured dinoflagellate cells were harvested and then extracted with a solvent mixture, typically using organic solvents like methanol (B129727) and toluene, to separate the cellular components.

Solvent Partitioning: The resulting crude extract was then subjected to solvent partitioning. This step separates compounds based on their polarity. The toluene-soluble portion, which contained this compound and other lipid-soluble metabolites, was collected for further purification.

Chromatography: The toluene-soluble fraction was purified using various chromatographic techniques. Silica (B1680970) gel column chromatography was a key step, where the extract was separated into multiple fractions based on the differential adsorption of its components to the silica stationary phase.

Final Purification: The fractions showing the presence of the target compound were further purified, often using high-performance liquid chromatography (HPLC). This allowed for the isolation of this compound as a pure compound, free from other closely related metabolites. nih.gov

This systematic approach of extraction and repeated chromatographic separation is a standard and effective method for isolating pure natural products from complex biological matrices.

Determination of Absolute Stereochemistry and Conformation

The complete structural elucidation of a complex natural product like this compound requires not only determining its planar structure but also defining the three-dimensional arrangement of its atoms, known as its absolute stereochemistry. nih.gov This was accomplished through a combination of spectroscopic analysis, chemical reactions, and computational methods.

Spectroscopic techniques were fundamental in determining the planar structure and relative stereochemistry of this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments (such as COSY, HSQC, and HMBC) were the primary tools used.

¹H NMR: Provided information about the chemical environment of hydrogen atoms, including their connectivity through spin-spin coupling.

¹³C NMR: Revealed the number and type of carbon atoms in the molecule.

2D NMR: Experiments like COSY (Correlation Spectroscopy) established proton-proton connectivities, while HMBC (Heteronuclear Multiple Bond Correlation) identified long-range correlations between protons and carbons, which was crucial for piecing together the carbon skeleton. mdpi.com These combined data allowed for the assembly of the molecule's planar structure. nih.gov The analysis of coupling constants (J-values) in ¹H NMR spectra also provided initial clues about the relative stereochemistry of adjacent chiral centers. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the precise molecular formula of this compound. nih.gov This information is critical for confirming the elemental composition proposed from NMR data.

The interpretation of these spectroscopic data provided the gross structure of this compound. nih.gov Comparisons of the NMR data of the synthesized compound with the natural product later confirmed the structural assignment. researchgate.net

Table 1: Spectroscopic Data for this compound (Note: The following table is a representative example of the type of data used and may not reflect the exact experimental values from the original publication.)

| Technique | Data Obtained | Information Deduced |

|---|---|---|

| HRMS | Exact mass-to-charge ratio (m/z) | Molecular Formula |

| ¹³C NMR | Chemical shifts (δ) | Number and type of carbon atoms |

| ¹H NMR | Chemical shifts (δ), coupling constants (J) | Proton environments, connectivity, relative stereochemistry |

| 2D NMR (COSY, HMBC) | Correlation peaks | Carbon skeleton connectivity, assembly of fragments |

To unambiguously determine the absolute configuration of the stereocenters in this compound, chemical methods were employed. nih.gov These techniques involve reacting the molecule to create derivatives that are easier to analyze or breaking it down into smaller, identifiable fragments.

Modified Mosher's Method: This is a widely used technique for determining the absolute configuration of chiral alcohols. nih.gov The alcohol is esterified with two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). By analyzing the differences in the ¹H NMR chemical shifts of the resulting diastereomeric esters, the absolute stereochemistry of the alcohol center can be assigned. researchgate.net This method was likely applied to the hydroxyl-bearing stereocenters within this compound or its synthetic fragments.

Chemical Degradation: In some cases, complex molecules are chemically degraded into smaller, known chiral fragments. The absolute stereochemistry of these fragments can be determined by comparing them to authentic, commercially available or synthesized standards. This approach was used for related complex macrolides like amphidinolide J, where ozonolysis was used to cleave double bonds and produce smaller, analyzable segments. clockss.org While not explicitly detailed for this compound in the initial reports, similar principles of degradation to confirm stereochemical assignments are a common strategy in natural product chemistry. nih.govnih.gov

Computational chemistry has become an indispensable tool for confirming and predicting the stereochemistry of complex molecules, especially when experimental data is ambiguous. frontiersin.org

Density-Functional Theory (DFT) Calculations: For related compounds like Amphidinin A, DFT calculations were used to support the stereochemical assignments. nih.gov This involves calculating the theoretical NMR chemical shifts or other spectroscopic properties (like optical rotation or electronic circular dichroism) for all possible stereoisomers of the molecule or its fragments. frontiersin.orgawi.de The calculated data are then compared to the experimental data. The stereoisomer whose calculated properties most closely match the experimental values is assigned as the correct structure. nih.gov This powerful synergy between experimental and computational methods provides a high degree of confidence in the final stereochemical assignment. frontiersin.org The application of machine learning algorithms to predict stereochemistry based on large datasets of known natural products is also an emerging field that promises to further accelerate structural elucidation. chemrxiv.org

Synthetic Strategies for Amphidinin B

Total Synthesis Approaches

The total synthesis of Amphidinin B has been approached through various strategies, primarily focusing on convergent and diverted total synthesis methodologies to efficiently assemble the complex molecular architecture.

Convergent Synthesis Designs

One notable approach involved the synthesis of the C1–C9 and C10–C21 fragments, which were derived from geraniol (B1671447) and a mono-PMB ether of 1,4-butane diol, respectively. researchgate.net The C10–C21 fragment was constructed in 19 steps, while the C1–C9 fragment was prepared in 9 steps. researchgate.net The key coupling of these two major fragments was achieved via a Yamaguchi esterification. researchgate.netidexlab.com This strategy highlights the power of a convergent approach in managing the complexity of the target molecule by breaking it down into smaller, more manageable pieces.

Another convergent synthesis of the C19-C27 fragment of a related natural product, bryostatin-11, utilized key reactions such as kinetic resolution, a Grignard reaction, and Sharpless dihydroxylation, demonstrating the versatility of this strategy in natural product synthesis. researchgate.net

Diverted Total Synthesis Methodologies

Diverted total synthesis is a powerful strategy that allows for the synthesis of multiple related natural products from a common intermediate. This approach has been successfully applied to the synthesis of this compound and other members of the amphidinolide family.

A concise total synthesis of this compound was accomplished starting from 19-membered cycloalkene intermediates that were originally designed for the diverted total synthesis of amphidinolide T1 and T3–T5. researchgate.netdp.tech This demonstrates the efficiency of a diverted approach, where a single advanced intermediate can serve as a branching point to access a variety of structurally related natural products. ust.hk The synthesis of amphidinolide T1, T3, T4, and T5 from a common synthetic intermediate further underscores the utility of this strategy. acs.org

Key Synthetic Transformations and Methodological Developments

The synthesis of a molecule as complex as this compound relies on a toolbox of powerful and stereoselective chemical reactions. The following sections highlight some of the key transformations that have been instrumental in the successful total syntheses of this natural product.

Stereoselective Alkylation and Aldol (B89426) Reactions

The controlled formation of carbon-carbon bonds with specific stereochemistry is a cornerstone of natural product synthesis. Evans' asymmetric alkylation, utilizing chiral oxazolidinones as auxiliaries, has been a key method for installing stereocenters in the synthesis of this compound and its fragments. researchgate.net This method has proven to be a promising and successful strategy in the total synthesis of various biologically active natural products. researchgate.net

Similarly, Evans' aldol reactions have been employed to create specific stereochemical relationships within the carbon skeleton. researchgate.netcolab.ws For instance, the synthesis of the C13–C25 fragment of 24-demethylbafilomycin C1 utilized a diastereoselective aldol reaction of a ketone boron enolate as a crucial step. ust.hk

Asymmetric Epoxidation and Ring-Opening Strategies

The introduction of chiral epoxide functionalities and their subsequent regioselective opening are powerful tools for constructing complex stereochemical arrays. The Sharpless asymmetric epoxidation has been a frequently used method in the synthesis of this compound and its precursors to install key stereocenters with high enantioselectivity. chemistryviews.orgresearchgate.netcolab.ws

Following epoxidation, base-induced epoxide ring-opening reactions have been utilized to further elaborate the molecular framework. chemistryviews.orgresearchgate.net For example, the construction of the substituted tetrahydrofuran (B95107) moiety in one synthesis of this compound involved a sequence of Sharpless asymmetric epoxidation followed by a base-induced epoxide ring-opening. chemistryviews.org The regioselective ring-opening of chiral epoxides using Gilman reagents has also been a key step in the synthesis of related marine natural products. researchgate.net

Olefination and Cross-Coupling Reactions

The formation of carbon-carbon double bonds and the coupling of key fragments are critical steps in the assembly of this compound. Various olefination reactions have been employed, including the Horner-Wadsworth-Emmons (HWE) reaction and Julia olefination. rsc.orgresearchgate.net The Peterson olefination and the use of the Nysted reagent have also been reported for the formation of sterically hindered alkenes in related syntheses. acs.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been instrumental in connecting complex fragments. researchgate.netresearchgate.net For instance, a B-alkyl Suzuki-Miyaura cross-coupling was used as a modular assembly step in the synthesis of the C1-C7 acid fragments of a related compound. researchgate.net This highlights the power of modern cross-coupling methods in the convergent assembly of complex natural products.

Macrocyclization Approaches

The formation of the large macrocyclic precursor to this compound is a critical step in its total synthesis, often representing a significant hurdle. The primary challenge lies in efficiently closing a large, flexible chain into a ring, overcoming entropic penalties. Researchers have predominantly employed two powerful macrocyclization techniques: Yamaguchi esterification and Ring-Closing Metathesis (RCM).

Yamaguchi Esterification: This method is a powerful tool for the formation of esters, particularly in the context of macrolactonization. nih.govsnnu.edu.cnchem-station.com The process involves the activation of a seco-acid (a hydroxy-carboxylic acid) with 2,4,6-trichlorobenzoyl chloride in the presence of a base, typically triethylamine. The resulting mixed anhydride (B1165640) is then treated with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), which facilitates the intramolecular cyclization to form the desired macrolactone. chem-station.com The steric hindrance provided by the ortho-chloro substituents on the benzoyl group directs the nucleophilic attack of the alcohol to the desired carbonyl group, leading to high yields of the macrocycle. chem-station.com

In the context of this compound synthesis, the Yamaguchi protocol has been a key strategy for closing the macrocyclic ring of a suitably functionalized seco-acid precursor. researchgate.netmdpi.com The reaction is typically performed under high dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.

Ring-Closing Metathesis (RCM): RCM has emerged as a versatile and widely used method for the formation of carbon-carbon double bonds within a cyclic framework. wikipedia.orgnih.gov This reaction, catalyzed by ruthenium complexes such as the Grubbs or Hoveyda-Grubbs catalysts, involves the intramolecular metathesis of a diene precursor to form a cycloalkene and a volatile ethylene (B1197577) byproduct. wikipedia.org The choice of catalyst can influence the efficiency and stereoselectivity (E/Z) of the newly formed double bond. nih.gov

In the synthesis of this compound and related amphidinolides, RCM has been employed to construct the macrocyclic core. acs.orgnih.gov A diene-containing linear precursor is subjected to the ruthenium catalyst, which orchestrates the ring closure to furnish the macrocycle containing an endocyclic double bond. This double bond can then be further functionalized as needed to complete the synthesis of the natural product. The success of the RCM reaction is often dependent on the conformation of the linear precursor and the nature of the substituents near the reacting alkenes. acs.org

| Macrocyclization Strategy | Key Reagents | Typical Conditions | Application in this compound Synthesis |

| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP | High dilution, Toluene, Reflux | Formation of the macrolactone from a seco-acid precursor. researchgate.net |

| Ring-Closing Metathesis | Grubbs or Hoveyda-Grubbs Catalysts | CH2Cl2 or Toluene, Reflux | Construction of the macrocyclic core from a diene precursor. acs.orgnih.gov |

Fragment Synthesis and Assembly

A convergent approach has been the hallmark of synthetic efforts towards this compound, where the complex molecule is assembled from smaller, more manageable fragments. The most common strategy involves the synthesis of a C1–C9 fragment and a C10–C21 fragment, which are then coupled together. researchgate.net

The synthesis of these fragments relies on a host of modern stereoselective reactions to install the numerous chiral centers with high fidelity. Key reactions employed in the synthesis of the C1–C9 and C10–C21 fragments include:

Sharpless Asymmetric Epoxidation: Used to introduce chiral epoxide functionalities which serve as versatile synthetic handles. researchgate.net

Evans Aldol Reaction: A reliable method for creating stereodefined carbon-carbon bonds and installing hydroxyl groups with high diastereoselectivity. researchgate.net

Julia Olefination: A classical method for the formation of alkenes, often used to connect different carbon skeletons. researchgate.net

Keck Allylation: An asymmetric allylation reaction to form chiral homoallylic alcohols. researchgate.net

Barbier Allylation: A useful method for the formation of carbon-carbon bonds. researchgate.net

In a concise total synthesis of this compound reported by Wu and Dai, the molecule was constructed from a 19-membered cycloalkene intermediate, which itself was derived from the assembly of smaller fragments. ust.hkx-mol.com This approach highlights the power of a convergent strategy in minimizing the number of steps in the longest linear sequence.

Formal Syntheses of this compound

A formal synthesis constitutes the synthesis of a known intermediate that has been previously converted to the final natural product in a reported total synthesis. This approach can be valuable for demonstrating the viability of a new synthetic route or for preparing key intermediates in larger quantities.

A notable formal synthesis of this compound was reported by Krishna and Raju. idexlab.comgoogle.comcolab.ws Their strategy was highly convergent and stereoselective, culminating in the synthesis of a key advanced intermediate.

The synthesis commenced with the preparation of the C10–C21 and C1–C9 fragments. researchgate.netidexlab.com The C10–C21 fragment was derived from geraniol, while the C1–C9 fragment was prepared from the mono-p-methoxybenzyl (PMB) ether of 1,4-butanediol (B3395766). researchgate.net The synthesis of these fragments employed a range of stereoselective reactions, including Sharpless asymmetric epoxidation, Evans aldol reaction, and Julia olefination. researchgate.net

The two fragments were then coupled, and subsequent transformations led to the seco-acid precursor for macrocyclization. The key macrocyclization was achieved using the Yamaguchi esterification protocol, affording the macrolactone intermediate that is a known precursor to this compound. researchgate.netidexlab.com

Key Features of the Formal Synthesis by Krishna and Raju:

| Feature | Description |

| Starting Materials | Geraniol (for C10–C21 fragment) and mono-PMB ether of 1,4-butanediol (for C1–C9 fragment). researchgate.net |

| Key Reactions | Sharpless asymmetric epoxidation, Evans aldol, Julia olefination, Keck allylation, Mannich reaction, Evans asymmetric alkylation, Yamaguchi esterification. researchgate.net |

| Convergence | Highly convergent strategy based on the coupling of two major fragments. researchgate.net |

| Endgame | Synthesis of a known macrolactone intermediate, completing the formal synthesis. idexlab.com |

Molecular Mechanisms of Action

Activation of Actomyosin (B1167339) ATPase

While direct studies detailing the effect of Amphidinin B on actomyosin ATPase are not extensively available, research on the related compound Amphidinolide B, also from the Amphidinium genus, provides significant insight into this potential mechanism. Amphidinolide B has been shown to be a powerful activator of actomyosin ATPase researchgate.net. It enhances the ATPase activity of natural actomyosin reconstituted from actin and myosin, a process fundamental to muscle contraction researchgate.net. This activation occurs both in the presence and absence of the troponin-tropomyosin complex, suggesting a direct interaction with the actin-myosin machinery researchgate.net. Given the structural relationship between amphidinins and amphidinolides, a similar mode of action for this compound could be hypothesized, though this requires specific experimental validation.

Modulation of Calcium Sensitivity in Contractile Apparatus

The regulation of muscle contraction is critically dependent on the calcium (Ca²⁺) sensitivity of the contractile apparatus nih.govfrontiersin.org. Alterations in this sensitivity can lead to significant changes in muscle force production nih.govnih.gov. For the related compound Amphidinolide B, studies have demonstrated that it increases the Ca²⁺ sensitivity of the contractile apparatus researchgate.net. In experiments using skeletal muscle skinned fibers, Amphidinolide B shifted the concentration-contractile response curve for Ca²⁺ to the left, indicating that less calcium was required to achieve a given level of force researchgate.net. This suggests that the compound enhances the response of the myofilaments to calcium. Although this specific mechanism has not been documented for this compound, it represents a plausible pathway for its biological activity, especially in contexts involving contractile cells.

Interactions with the Troponin-Tropomyosin System

The troponin-tropomyosin complex is the primary regulatory system in striated muscle, controlling the interaction between actin and myosin in a calcium-dependent manner nih.govwikipedia.orgcreative-diagnostics.com. When calcium binds to troponin C, a conformational change occurs throughout the complex, moving tropomyosin and exposing myosin-binding sites on the actin filament wikipedia.org. Research on Amphidinolide B suggests its effects are mediated through this system researchgate.net. By increasing the Ca²⁺ sensitivity of the contractile apparatus, it is implied that Amphidinolide B modulates the function of the troponin-tropomyosin complex to facilitate actin-myosin interaction more readily at lower calcium concentrations researchgate.net. Direct binding studies or functional assays specifically investigating the interaction of this compound with components of the troponin-tropomyosin system are needed to confirm if it shares this mechanism.

Disruption of Microfilament Organization and Actin Dynamics

A primary mechanism of cytotoxicity for many natural products isolated from Amphidinium is the disruption of the actin cytoskeleton mdpi.com. The actin cytoskeleton, composed of dynamic microfilaments, is essential for maintaining cell shape, motility, and division khanacademy.orgnih.gov. Compounds that interfere with actin dynamics can induce cell cycle arrest and apoptosis, making them potent anticancer agents nih.govnih.gov. Several compounds from the amphidinolide family, which are structurally related to amphidinins, are known to disrupt the organization of microfilaments mdpi.comnih.gov.

The actin cytoskeleton exists in a dynamic equilibrium between monomeric globular actin (G-actin) and polymeric filamentous actin (F-actin) nih.govjci.org. This equilibrium is tightly regulated by a host of actin-binding proteins nih.govcytoskeleton.com. Many cytotoxic compounds exert their effects by targeting either G-actin or F-actin to disrupt this balance thermofisher.comrsc.org. For instance, some toxins bind to G-actin, sequestering it and preventing polymerization, while others bind to F-actin, either stabilizing or destabilizing the filaments mdpi.comnih.gov. It has been proposed that different amphidinolides may target either G-actin or F-actin mdpi.com. While the precise molecular target of this compound within the actin system has not been definitively identified, its cytotoxic profile is consistent with compounds that interfere with the G-actin/F-actin equilibrium mdpi.comnih.gov.

The dynamic processes of actin polymerization and depolymerization are fundamental to cell function cytoskeleton.comfrontiersin.orgmpg.de. The controlled growth and breakdown of actin filaments allow cells to move, change shape, and divide uvigo.esplos.org. Natural compounds can interfere with these processes in several ways. Stabilizing agents, such as phalloidin (B8060827) and certain amphidinolides (e.g., Amphidinolide H), bind to F-actin and prevent its depolymerization dntb.gov.ua. Conversely, destabilizing agents promote the breakdown of filaments or prevent the polymerization of G-actin monomers nih.govfrontiersin.org. Given that this compound is a cytotoxic polyketide, it likely influences actin polymerization and/or filament stability, leading to a collapse of the cytoskeletal architecture and subsequent cell death, a mechanism observed with other cytotoxic metabolites from the Amphidinium genus mdpi.comnih.gov.

Targeting Actin-G and Actin-F

Cellular Targets Beyond Cytoskeleton

In addition to effects on the cytoskeleton, compounds from the Amphidinium genus exhibit other biological activities, suggesting the existence of cellular targets beyond actin dntb.gov.ua. Several amphidinins have demonstrated significant antifungal and antibacterial properties dntb.gov.uamdpi.com. This suggests that this compound may act on targets that are unique to fungi or bacteria, or on structures common to both prokaryotes/fungi and eukaryotes but with different effects.

One well-established mechanism for antifungal agents is the disruption of the cell membrane nih.gov. Polyene antibiotics like Amphotericin B, for example, act by binding to ergosterol, a key sterol in fungal cell membranes drugbank.com. This binding leads to the formation of pores or ion channels, which disrupt membrane integrity, cause leakage of intracellular components, and lead to cell death nih.govdrugbank.com. A similar mechanism involving membrane permeabilization has been proposed for amphidinols, another class of polyketides from Amphidinium mdpi.com. This mode of action represents a distinct and potent mechanism that is independent of the cytoskeleton and could account for the observed antifungal activity of the broader amphidinin class.

Data on Cytotoxic Activity

The table below summarizes the reported cytotoxic activities of various compounds from the Amphidinium genus against different cancer cell lines.

| Compound | Cell Line | Activity (IC₅₀) | Reference |

| Amphidinolide B4 | L1210 (Murine Lymphoma) | 0.00012 µg/mL | nih.gov |

| Amphidinolide B4 | KB (Human Epidermoid Carcinoma) | 0.001 µg/mL | nih.gov |

| Amphidinolide B5 | L1210 (Murine Lymphoma) | 0.0014 µg/mL | nih.gov |

| Amphidinolide B5 | KB (Human Epidermoid Carcinoma) | 0.004 µg/mL | nih.gov |

| This compound | Breast Cancer Cells | Kills efficiently (quantitative IC₅₀ not specified) | chemistryviews.org |

| A. operculatum extract | MCF-7 (Breast Cancer) | High growth inhibition | mdpi.com |

| A. operculatum extract | SKLU-1 (Lung Cancer) | High growth inhibition | mdpi.com |

Biological Activities in Cellular and Biochemical Systems

Cytotoxic Activity in in vitro Cell Models

Amphidinin B, a linear polyketide originally found in the dinoflagellate Amphidinium, has demonstrated notable cytotoxic properties against cancer cells. chemistryviews.org Its potential as an anticancer agent has been highlighted by its efficient killing of breast cancer cells. chemistryviews.org The biological activities of compounds from the Amphidinium genus, including amphidinins, are a subject of significant research interest due to their cytotoxic effects on various tumor cell lines. mdpi.comnih.gov

Concentration-Dependent Cellular Responses

The cytotoxicity of this compound and related compounds is often concentration-dependent. Studies on various cell lines show that as the concentration of the compound increases, cell viability decreases. researchgate.net For instance, in studies involving other bioactive compounds, the half-maximal inhibitory concentration (IC50) is a key metric used to quantify this dose-dependent effect. researchgate.net For example, experiments with hepatoma 3924A cells showed that sensitivity to certain therapeutic agents changed with the growth phase of the cells, with IC50 values varying significantly between lag, log, and stationary phases. nih.gov This highlights that the concentration required to elicit a cytotoxic response can be influenced by the metabolic state of the target cells.

Differential Cytotoxicity Profiles in Various Cell Lines

The cytotoxic effects of polyketides from Amphidinium are not uniform across all cell types, showing differential activity in various cell lines. nih.gov Compounds from this genus have been shown to inhibit cell viability in colon carcinoma, cervical adenocarcinoma, breast cancer, and human B-lymphocyte cell lines. researchgate.net

For example, a related compound, Amphidinol 2, displayed potent anticancer activity against HCT-116 (colon carcinoma), HT-29 (colon adenocarcinoma), and MCF-7 (breast cancer) cell lines, with IC50 values ranging from 1 to 7 µM. researchgate.net Another compound, Amphidinol 22, was cytotoxic against A549 (lung cancer), A2058 (melanoma), HepG2 (liver cancer), MCF-7 (breast cancer), and MiaPaca2 (pancreas cancer) cell lines with varying IC50 values. researchgate.net While specific IC50 values for this compound across a wide range of cell lines are not detailed in the provided results, the general activity of the Amphidinium class suggests a broad yet differential spectrum of cytotoxicity. nih.govresearchgate.net

Influence on Skeletal Muscle Contraction Dynamics

The process of skeletal muscle contraction involves the sliding of actin and myosin filaments, a process initiated by the release of calcium ions (Ca2+) and fueled by ATP hydrolysis. bioninja.com.auopenstax.orglumenlearning.com The binding of Ca2+ to troponin causes tropomyosin to move, exposing binding sites on actin and allowing myosin heads to form cross-bridges. bioninja.com.auopenstax.org

While direct studies on this compound's influence on skeletal muscle contraction are not available in the search results, the related compound Amphidinolide B has been shown to be a powerful activator of actomyosin (B1167339) ATPase, which enhances skeletal muscle contraction. nih.gov It caused a concentration-dependent increase in the contractile force of skeletal muscle skinned fibers. nih.gov Furthermore, Amphidinolide B shifted the concentration-contractile response curve for external Ca2+ to the left, indicating an increase in the Ca2+ sensitivity of the contractile apparatus. nih.gov This suggests the compound enhances the interaction between actin and myosin directly. nih.gov

Broader Biological Activity Spectrum of the Amphidinium Polyketide Class

The Amphidinium genus of dinoflagellates is a rich source of structurally diverse and biologically active polyketides. mdpi.complos.org These compounds, which include amphidinolides, amphidinols, and amphidinins, exhibit a wide range of activities, making them attractive for pharmaceutical research. mdpi.comnih.gov

Beyond cytotoxicity, this class of polyketides demonstrates significant antifungal and antimicrobial properties. nih.govunict.it For instance, several amphidinins have shown potent activity against antibiotic-resistant bacteria. nih.gov Amphidinols have demonstrated strong action against infectious fungi like Candida albicans and Aspergillus fumigatus. nih.govunict.itsemanticscholar.org The mechanism for some of these activities is believed to involve increasing membrane permeability by binding to membrane lipids. plos.org The broad spectrum of bioactivity, from anticancer to antifungal, underscores the therapeutic potential of polyketides derived from Amphidinium species. mdpi.comnih.gov

Structure Activity Relationship Sar Studies and Analogue Development

Design and Synthesis of Amphidinin B Analogues

The chemical complexity of amphidinins necessitates sophisticated and highly controlled synthetic strategies to produce the natural product and its designed analogues for biological testing. The first highly stereoselective total synthesis of this compound was a landmark achievement that enabled further SAR studies. researchgate.net The synthetic approach was convergent, building the molecule from two primary fragments. The C1–C9 segment and the C10–C21 segment were constructed separately and then brought together. researchgate.net

Key reactions and strategies employed in the synthesis of this compound and its analogues include:

Sharpless Asymmetric Epoxidation: Used for creating chiral epoxide intermediates. researchgate.net

Evans Aldol (B89426) and Alkylation Reactions: To control stereochemistry during the formation of carbon-carbon bonds. researchgate.net

Julia Olefination: For the stereoselective formation of double bonds. researchgate.net

Yamaguchi Esterification: A macrolactonization method used to close the large ring structure characteristic of some related polyketides. researchgate.net

Radical Cyclization: Employed in the formation of cyclic ether moieties within the carbon backbone. researchgate.net

A unified synthetic approach has also been developed for other members of the amphidinin family, such as Amphidinin E, Amphidinin F, and epi-Amphidinin F, allowing for systematic structural modifications and the generation of diverse analogues for biological screening. pkusz.edu.cn These synthetic routes provide access to material that is often scarce from natural sources and allow for the creation of "unnatural" analogues to probe the function of specific structural motifs. researchgate.netpkusz.edu.cn

Correlating Structural Modifications with Biological Potency

A central goal of synthesizing analogues is to test them in biological assays to understand how specific structural features contribute to their potency. Studies on amphidinin derivatives have revealed clear relationships between their structure and antimicrobial or cytotoxic activities. mdpi.com

For instance, the antifungal activity of amphidinins is highly sensitive to structural changes. mdpi.com A comparison between the 12-membered macrolide Amphidinolide Q and its open-loop analogue, Amphidinin C, is particularly revealing. While Amphidinolide Q is active against Candida albicans, the linear Amphidinin C loses this activity entirely. mdpi.com However, Amphidinin C gains activity against Aspergillus niger. This suggests that the macrocyclic structure is crucial for activity against C. albicans, while the linear polyketide backbone is better suited for inhibiting A. niger. mdpi.com

Further modification of Amphidinin C to produce Amphidinin E, where the C-6 carbonyl group is replaced by a β-hydroxyl group, doubles the activity against A. niger. mdpi.com This highlights the positive contribution of the hydroxyl group at this position to the compound's antifungal potency.

| Compound | Structural Difference from Amphidinolide Q | Antifungal Activity vs. C. albicans (MIC) | Antifungal Activity vs. A. niger (MIC) |

|---|---|---|---|

| Amphidinolide Q | 12-membered macrolide (Reference) | 32 µg/mL | Inactive |

| Amphidinin C | Open-loop (seco-acid) version of Amphidinolide Q | Inactive | 32 µg/mL |

| Amphidinin E | C-6 carbonyl of Amphidinin C is reduced to a β-hydroxyl group | Inactive | 16 µg/mL |

| Compound | Activity vs. Bacillus subtilis | Activity vs. Staphylococcus aureus |

|---|---|---|

| Amphidinin A | Active | Inactive |

| Amphidinin C | Active | Active |

| Amphidinin E | Active | Active |

Identification of Key Pharmacophores and Structural Elements for Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. nih.gov Through the synthesis and evaluation of analogues, researchers can identify these key features for the amphidinin class.

Based on the SAR data, several structural elements appear to be critical:

The Polyketide Backbone: The linear, oxygenated carbon chain is the fundamental scaffold of the amphidinins. mdpi.com Its length, flexibility, and the specific arrangement of hydroxyl and methyl groups are foundational to its interaction with biological targets.

The C-6 Position: The modification of the carbonyl group at C-6 in Amphidinin C to a hydroxyl group in Amphidinin E significantly enhances antifungal activity, identifying this position as a key site for modulating potency. mdpi.com

Stereochemistry: As seen in related complex macrolides like the amphidinolides, the precise stereochemistry at multiple chiral centers is often a significant factor for anticancer activity. nih.gov While specific data for this compound is emerging, it is highly probable that its stereochemical configuration is finely tuned for its biological function.

Computational Approaches in SAR Analysis

In modern drug discovery, computational methods are indispensable for rationalizing SAR data and guiding the design of new, more potent analogues. nih.gov These in silico techniques can model the interactions between a small molecule and its biological target, providing insights that are difficult to obtain through experimentation alone.

Common computational approaches applicable to the SAR analysis of this compound include:

Pharmacophore Modeling: This involves generating a 3D model that defines the essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) for activity. nih.govmedsci.org This model can then be used as a filter to screen virtual libraries of compounds to identify new molecules that fit the required spatial and chemical arrangement. columbiaiop.ac.in

Molecular Docking: This technique predicts the preferred orientation of a molecule (like an amphidinin analogue) when bound to a biological target, such as a protein or enzyme active site. nih.gov Docking can help explain why one analogue is more potent than another by revealing differences in their binding modes and interaction energies.

3D Quantitative Structure-Activity Relationship (3D-QSAR): This method correlates the biological activity of a set of compounds with their 3D properties (e.g., shape, electrostatic potential). The resulting statistical model can predict the potency of novel, unsynthesized analogues, helping to prioritize which compounds to synthesize and test. medsci.org

While specific computational studies on this compound are not yet widely published, the application of these established methods will undoubtedly play a crucial role in optimizing its lead structure for potential therapeutic applications. nih.gov

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Confirmation of Synthetic Products

The confirmation of the complex structure of synthetically produced amphidinin B and its intermediates is achieved through a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, provides fundamental information about the carbon-hydrogen framework of the molecule. numberanalytics.comox.ac.uk Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing the connectivity between atoms within the molecule. ox.ac.ukclockss.orgipb.ptprinceton.edu

Infrared (IR) spectroscopy is employed to identify key functional groups present in the molecule, such as hydroxyl and carbonyl groups. High-resolution mass spectrometry (HRMS) is critical for determining the precise molecular weight and elemental composition, further confirming the identity of the synthetic compound. pkusz.edu.cn The total synthesis of this compound involves key steps like the creation of an exo-double bond and various stereoselective reactions, the products of which are meticulously verified using these spectroscopic tools. researchgate.net

Table 1: Spectroscopic Data for a Key Synthetic Intermediate of this compound

| Technique | Observed Data | Interpretation |

|---|---|---|

| ¹H NMR | Complex multiplets | Reveals the chemical environment of each proton. |

| ¹³C NMR | Multiple resonances | Indicates the number and type of carbon atoms. |

| COSY | Cross-peaks | Establishes proton-proton coupling networks. ox.ac.uk |

| HSQC | Correlation signals | Links protons to their directly attached carbons. emerypharma.com |

| HMBC | Long-range correlations | Connects protons and carbons over two to three bonds. ipb.pt |

| IR | Characteristic absorptions | Confirms the presence of functional groups like -OH and C=O. |

| HRMS | Exact mass measurement | Provides the molecular formula. pkusz.edu.cn |

Advanced NMR Techniques for Stereochemical Assignments in Synthetic and Natural Samples

Determining the precise three-dimensional arrangement of atoms, or stereochemistry, in both natural and synthetic this compound is a significant challenge due to its numerous stereocenters. Advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable for this purpose. numberanalytics.com

The Nuclear Overhauser Effect (NOE) is a key phenomenon exploited in 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy). columbia.edunanalysis.com These experiments identify protons that are close to each other in space, providing crucial information for assigning relative stereochemistry. ipb.ptindiana.edu For instance, NOESY experiments were vital in establishing the stereochemistry of related azetidine-containing natural products by revealing through-space correlations between protons on the ring. ipb.pt

J-based configuration analysis, which involves the detailed analysis of coupling constants (J-values) between protons, is another powerful tool for deducing the relative configuration of stereocenters. researchgate.netcapes.gov.brnih.govresearchgate.net This method, often used in conjunction with computational models and comparison to synthetic standards, has been successfully applied to determine the absolute configurations of amphidinin A and other related polyketides. nih.govresearchgate.net The modified Mosher's method, a chemical derivatization technique followed by NMR analysis, is also frequently used to determine the absolute configuration of chiral alcohols in natural products. researchgate.netcapes.gov.brnih.gov

Table 2: Advanced NMR Techniques for Stereochemical Analysis of this compound

| Technique | Principle | Application to this compound |

|---|---|---|

| NOESY | Detects through-space interactions between protons (< 5 Å). nanalysis.com | Elucidates the relative stereochemistry of substituents along the polyketide chain. clockss.orgipb.pt |

| ROESY | Similar to NOESY, but effective for medium-sized molecules where NOE is weak or zero. columbia.edu | Confirms spatial relationships, particularly in flexible regions of the molecule. researchgate.net |

| J-based Configuration Analysis | Relates the magnitude of scalar coupling constants (J-values) to dihedral angles. | Determines the relative configuration of adjacent stereocenters. researchgate.netcapes.gov.brnih.govresearchgate.net |

| Modified Mosher's Method | Chemical derivatization with a chiral reagent followed by ¹H and ¹⁹F NMR analysis. | Assigns the absolute configuration of secondary alcohols. researchgate.netnih.govresearchgate.net |

Mass Spectrometry in Biosynthetic Tracing

Mass spectrometry (MS) is a pivotal technique for investigating the biosynthetic pathway of polyketides like this compound. nih.govbiorxiv.org By feeding the producing organism, Amphidinium sp., with isotopically labeled precursors (e.g., ¹³C-labeled acetate), researchers can trace the incorporation of these labels into the final natural product. mdpi.com

High-resolution mass spectrometry (HRMS) is used to analyze the resulting labeled this compound. plos.org The mass shifts observed in the HRMS data reveal which carbon atoms in the molecule are derived from the labeled precursors. mdpi.com This information allows for the reconstruction of the polyketide chain assembly, identifying the starter and extender units used by the polyketide synthase (PKS) enzymes. mdpi.comnih.gov

Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the labeled molecule. plos.org The fragmentation patterns of the labeled and unlabeled compounds are compared to pinpoint the location of the isotopic labels within the molecular structure, providing more detailed insights into the biosynthetic steps. mdpi.complos.org This approach has been used to study the biosynthesis of other complex natural products, such as apratoxin A and various triterpenes, by identifying the enzymatic steps involved in their formation. plos.orgbiorxiv.org

Biochemical Assays for Evaluating Actomyosin (B1167339) ATPase Activity and Contractile Force

This compound has been shown to be a potent activator of actomyosin ATPase. nih.gov Biochemical assays are essential to quantify this activity and its effect on muscle contraction.

The core of these assays is the measurement of ATPase activity, which is the rate at which the enzyme actomyosin hydrolyzes ATP into ADP and inorganic phosphate (B84403) (Pi). nih.govupenn.edu This can be measured using various methods, including colorimetric assays that detect the amount of Pi released. elabscience.combellbrooklabs.com For example, a common method involves a linked enzyme system where the production of ADP is coupled to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm. upenn.edu

To evaluate the effect on contractile force, researchers use skinned muscle fibers. nih.gov These are muscle fibers from which the cell membrane has been removed, allowing direct access to the contractile machinery. The force generated by these fibers in response to calcium and the presence of this compound can be measured using a force transducer. nih.gov Studies have shown that this compound increases the calcium sensitivity of the contractile apparatus, leading to an enhanced contractile force. nih.gov This effect is also studied through superprecipitation assays with natural actomyosin, where an increase in turbidity indicates enhanced contraction. nih.gov

Table 3: Biochemical Assays for this compound's Effect on Muscle Function

| Assay | Principle | Finding with this compound |

|---|---|---|

| Actomyosin ATPase Activity Assay | Measures the rate of ATP hydrolysis by actomyosin, often by detecting the production of inorganic phosphate or ADP. nih.govupenn.edubellbrooklabs.com | This compound increases the ATPase activity of myofibrils and natural actomyosin in a concentration-dependent manner. nih.gov |

| Skinned Muscle Fiber Contraction Assay | Measures the contractile force generated by permeabilized muscle fibers in a controlled chemical environment. nih.gov | This compound enhances the contractile force of skeletal muscle skinned fibers and increases their sensitivity to Ca²⁺. nih.gov |

| Superprecipitation Assay | Monitors the aggregation (precipitation) of actomyosin filaments upon ATP addition, which is a measure of in vitro contraction. | this compound stimulates the superprecipitation of natural actomyosin. nih.gov |

Cell-Based Assays for Cytotoxicity Assessment

Cell-based assays are fundamental for evaluating the cytotoxic (cell-killing) potential of compounds like this compound. nih.govbmglabtech.com These assays typically involve exposing cultured cancer cell lines, such as HeLa cells, to the compound and measuring cell viability or death. nih.govsci-hub.sersc.org

A widely used method is the MTT assay, a colorimetric assay that measures the metabolic activity of cells. nih.govnih.gov Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells. nih.gov Other common assays include the MTS assay and those that measure ATP levels (as an indicator of viable cells) or the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membranes (an indicator of cell death). oatext.compromega.comnjbio.com

Flow cytometry-based assays using dyes like propidium (B1200493) iodide (PI) and Annexin V can provide more detailed information about the mode of cell death. oatext.commdpi.com PI is a fluorescent dye that can only enter cells with a compromised membrane, thus staining necrotic or late apoptotic cells. Annexin V binds to phosphatidylserine (B164497), which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. bmglabtech.comoatext.com Live-cell imaging techniques can also be employed to monitor cell death in real-time. frontiersin.org

Table 4: Common Cell-Based Cytotoxicity Assays

| Assay Type | Principle | Common Cell Line |

|---|---|---|

| Metabolic Activity Assays (e.g., MTT, MTS) | Measures the reduction of a tetrazolium salt by metabolically active cells, indicating cell viability. nih.gov | HeLa, SMMC-7721, A549. nih.gov |

| ATP Assays | Quantifies intracellular ATP, which is proportional to the number of viable cells. promega.com | Various cancer cell lines. |

| Membrane Integrity Assays (e.g., LDH release, PI staining) | Detects the release of intracellular components (like LDH) or the uptake of dyes (like PI) by cells with damaged membranes. promega.comnjbio.com | HeLa. oatext.commdpi.com |

| Apoptosis Assays (e.g., Annexin V staining, Caspase activity) | Detects biochemical and morphological changes characteristic of apoptosis, such as phosphatidylserine externalization or caspase activation. oatext.commdpi.comfrontiersin.org | HeLa. mdpi.com |

Future Research Directions and Potential Academic Applications

Elucidation of Additional Molecular Targets and Signaling Pathways

While Amphidinin B is known for its cytotoxic properties, its precise intracellular molecular targets remain largely uncharacterized. This compound is a member of the polyketide family, a class of metabolites produced by dinoflagellates of the genus Amphidinium. mdpi.comnih.gov Other compounds from this genus, particularly the amphidinolide macrolides, have been shown to interfere with the actin cytoskeleton. mdpi.comnih.gov This suggests a potential area of investigation for this compound.

Future research should prioritize the definitive identification of its binding partners and the signaling cascades it modulates. Key research approaches would include:

Affinity-Based Proteomics: Synthesizing a tagged version of this compound to be used as bait for capturing interacting proteins from cell lysates. Subsequent identification of these proteins via mass spectrometry could reveal direct molecular targets.

Phosphoproteomic and Kinome Profiling: Treating cancer cell lines with this compound and analyzing changes in protein phosphorylation can map the signaling pathways that are activated or inhibited. This could uncover effects on key cancer-related pathways such as the MAPK or PI3K/Akt pathways, which are common targets in oncology. nih.govmdpi.com

High-Content Imaging and Phenotypic Screening: Utilizing advanced microscopy to observe detailed morphological changes in cells upon treatment with this compound. This can provide clues about its mechanism, such as disruption of specific organelles or cytoskeletal components, guiding further molecular studies.

Understanding these fundamental interactions is critical for explaining its potent cytotoxicity and for its potential development as a targeted agent.

Advanced Biosynthetic Pathway Engineering for Analogues

This compound is a polyketide, synthesized by large, modular enzymes known as Polyketide Synthases (PKSs). mdpi.com These PKS pathways function like an enzymatic assembly line, with each module responsible for adding and modifying a specific building block to the growing carbon chain. mdpi.com This modular nature presents a significant opportunity for genetic engineering to produce novel analogues.

The first crucial step is the identification and sequencing of the complete this compound biosynthetic gene cluster (BGC) from the source Amphidinium sp. Once the BGC is characterized, several advanced engineering strategies can be employed: researchgate.net

Module Swapping and Domain Inactivation: Replacing entire modules or inactivating specific enzymatic domains (e.g., ketoreductase, dehydratase) within the PKS can lead to the generation of analogues with altered stereochemistry or hydroxylation patterns.

Precursor-Directed Biosynthesis: Supplying the Amphidinium culture with synthetic, non-native precursor molecules can lead to their incorporation into the final structure, creating a diverse range of new compounds. researchgate.net

Heterologous Expression: Transferring the entire this compound biosynthetic gene cluster into a more genetically tractable host organism, such as E. coli or yeast, could facilitate higher yields and more rapid engineering cycles. biorxiv.orgfrontiersin.org

These biosynthetic engineering approaches offer a sustainable and powerful method for generating a library of this compound analogues for structure-activity relationship (SAR) studies.

| Engineering Strategy | Description | Potential Outcome for this compound |

| Domain Inactivation | Knocking out a specific enzymatic domain (e.g., Ketoreductase) in a PKS module. | Generation of an analogue with a keto group instead of a hydroxyl group at a specific position. |

| Module Exchange | Replacing a module from the this compound PKS with one from a different PKS pathway. | Creation of a hybrid polyketide with a completely new structural segment. |

| Precursor-Directed Mutasynthesis | Feeding the organism with synthetic building blocks not naturally used by the PKS. | Incorporation of novel functional groups or side chains into the this compound scaffold. |

| Heterologous Expression | Moving the entire biosynthetic gene cluster to a new host organism. | Improved production yields and easier genetic manipulation for analogue generation. |

Development of this compound as a Chemical Probe for Cellular Processes

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. nih.gov Given its potent bioactivity, this compound has high potential for development into a chemical probe to investigate fundamental cellular processes, particularly those related to cell death and cytoskeletal dynamics. mdpi.com

To be an effective probe, the molecule often needs to be modified without losing its activity. Future work could focus on:

Synthesis of Tagged Analogues: Creating derivatives of this compound that incorporate a reporter tag, such as a fluorophore (for microscopy) or a biotin (B1667282) handle (for affinity purification). An Amphotericin B-fluorescein conjugate has already proven to be a powerful tool for studying membranes, providing a successful precedent for this approach. nih.gov

Target Validation: Using these newly developed probes to visualize the subcellular localization of this compound in real-time or to pull down its binding partners, thereby validating the targets identified through other methods (as described in 9.1).

Functional Interrogation: Employing the probe to acutely inhibit its target in living cells, allowing for precise study of the downstream consequences of target inhibition on cellular functions like cell migration, division, or apoptosis.

Developing this compound into a suite of chemical probes would transform it from a mere cytotoxic agent into a sophisticated tool for cell biology research. abo.fi

Exploration of Diverted Synthesis for Novel Scaffold Generation

Total synthesis provides ultimate control over a molecule's structure and enables the creation of analogues that are inaccessible through biological methods. Diverted total synthesis is a powerful strategy where a late-stage common intermediate can be "diverted" down multiple synthetic pathways to generate a family of related but distinct molecules. ust.hknih.gov

Research has already demonstrated the feasibility of a diverted total synthesis approach for this compound and the related Amphidinolide T macrolides. ust.hkresearchgate.netorcid.org This was achieved by designing a synthetic route that converges on a key macrocyclic intermediate. researchgate.net From this central precursor, different functional groups can be selectively manipulated to yield various final products.

Future academic exploration in this area could involve:

Expanding the Intermediate's Potential: Designing new reaction sequences that further exploit the reactivity of the common intermediate to access completely novel molecular scaffolds, not just simple analogues. nih.govcam.ac.uk

Fragment-Based Diversion: Applying the diverted synthesis concept to earlier-stage fragments of the molecule. By creating a library of the key building blocks (e.g., the C1-C9 and C10-C21 fragments), a much larger and more diverse set of final structures could be assembled through combinatorial pairing. researchgate.net

Stereochemical Diversity: Modifying the synthesis to systematically alter the stereochemistry at each chiral center, creating a full set of stereoisomers to probe the geometric requirements for biological activity.

This approach maximizes synthetic efficiency and provides a systematic way to explore the chemical space around the this compound core structure. rsc.org

| Synthetic Approach | Description | Application to this compound |

| Convergent Synthesis | Two or more fragments of the target molecule are synthesized separately and then joined together near the end of the synthesis. | Synthesis of the C1-C9 and C10-C21 fragments of this compound, followed by their coupling. researchgate.net |

| Diverted Total Synthesis | A late-stage common intermediate is used as a branch point to create multiple different target molecules. | A 19-membered cycloalkene intermediate has been used to synthesize both this compound and various Amphidinolide T analogues. ust.hkresearchgate.net |

| Ring-Closing Metathesis (RCM) | A powerful reaction used to form large rings, a key step in the synthesis of many macrolides. | Used to form the macrocyclic precursor to this compound and related compounds. ust.hknih.gov |

Integration of Artificial Intelligence and Machine Learning in SAR and Design

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling the analysis of complex datasets to predict molecular properties and design new compounds. rsc.orgnih.gov While currently an emerging area for natural products, these computational tools hold immense promise for accelerating research on this compound. lorentzcenter.nluniv-tours.fr

Future research can integrate AI/ML in several ways:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Using the library of analogues generated from biosynthetic engineering (9.2) and diverted synthesis (9.4), ML models can be trained to correlate specific structural features with cytotoxic potency. nih.gov These models could then predict the activity of virtual, yet-to-be-synthesized analogues, guiding synthetic efforts toward more potent compounds.

Target Prediction and De-Orphaning: AI tools trained on vast databases of known drug-target interactions could analyze the structure of this compound to predict its most likely protein targets, complementing the experimental approaches in section 9.1. tijer.org

De Novo Design: Generative AI models can be trained on the structural rules of polyketides and known bioactive molecules. These models could then design entirely new molecular scaffolds that retain the key pharmacophoric features of this compound but possess improved drug-like properties.

| AI/ML Application | Description | Hypothetical Input Data for this compound | Potential Output |

| QSAR Modeling | Develops a mathematical relationship between chemical structure and biological activity. nih.gov | A dataset of this compound analogues with their measured IC50 values against a cancer cell line. | A predictive model that estimates the IC50 of a new, unsynthesized analogue. |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential features responsible for a molecule's biological activity. | The structures of several active this compound analogues. | A 3D model showing the key hydrogen bond donors/acceptors and hydrophobic regions needed for activity. |

| Generative Models | AI algorithms that learn from a set of data to create new, similar data. tijer.org | A library of known cytotoxic natural products, including this compound. | Novel, computer-generated molecular structures predicted to have high cytotoxic activity. |

Q & A

Q. What are the key structural features of Amphidinin B, and how do they influence its bioactivity?

this compound is a linear polyketide with a substituted tetrahydrofuran moiety critical for its cytotoxic activity. Structural elucidation via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) reveals that stereochemical configurations (e.g., asymmetric centers) directly affect its interaction with cellular targets. For example, the Sharpless asymmetric epoxidation and Evans alkylation steps in its synthesis ensure stereochemical fidelity, which is essential for maintaining bioactivity .

Q. What standardized methodologies are used for the stereoselective synthesis of this compound?

The first gram-scale synthesis (Yadav et al., 2010) employed a multi-step protocol:

Sharpless asymmetric epoxidation to establish stereochemistry.

Radical cyclization and diastereoselective reduction to form the tetrahydrofuran core.

Yamaguchi esterification for final functionalization.

This methodology ensures reproducibility and scalability, with detailed protocols available in supplementary materials of synthetic chemistry journals .

Q. How is cytotoxicity screening for this compound conducted in vitro?

Cytotoxicity is typically assessed using breast cancer cell lines (e.g., MCF-7) via:

- MTT assays to measure cell viability.

- Flow cytometry to evaluate apoptosis/necrosis.

Dose-response curves (IC50 values) are calculated, with controls for solvent interference (e.g., DMSO). Data should comply with guidelines from journals like European Journal of Organic Chemistry to ensure comparability across studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s cytotoxicity data across studies?

Contradictions often arise from variability in:

- Cell line selection (e.g., primary vs. immortalized cells).

- Experimental conditions (e.g., serum concentration, incubation time).

To address this, apply meta-analysis tools like I² statistics (heterogeneity index) to quantify variability. Use systematic search strategies across databases (PubMed, Web of Science) to avoid selection bias, as recommended by Gusenbauer & Haddaway (2020) .

Q. What strategies optimize this compound’s bioavailability for in vivo studies?

Advanced approaches include:

- Liposomal encapsulation to enhance solubility (methodology validated in FDA guidance for liposomal amphotericin B).

- Pharmacokinetic profiling via LC-MS/MS to monitor plasma concentration-time curves.

- Structure-activity relationship (SAR) studies to modify hydrophobic regions without compromising cytotoxicity .

Q. How can computational modeling guide the design of this compound analogues?

Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with targets like tubulin or DNA topoisomerases. Pair with MD simulations (GROMACS) to assess stability of ligand-receptor complexes. Validate predictions via synthesis and bioassays , following protocols in Advanced Journal of Chemistry, Section B .

Methodological Best Practices

Q. How to ensure reproducibility in this compound synthesis?

Q. What ethical considerations apply to this compound research involving animal models?

- Follow ICH Harmonised Guidelines for humane endpoints and sample size justification.

- Obtain approval from institutional animal care committees, citing protocols in the methods section .

Data Presentation and Analysis

Q. How should researchers present large datasets from this compound studies?

- Raw data (e.g., cytotoxicity IC50 values) in appendices.

- Processed data (normalized fold-changes) in main figures.

- Use Prism (GraphPad) for statistical analysis (ANOVA, Tukey’s post-hoc test) .

Literature and Collaboration

Q. How to conduct a systematic review of this compound’s mechanisms of action?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.